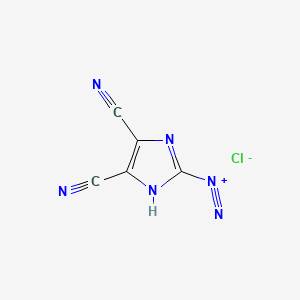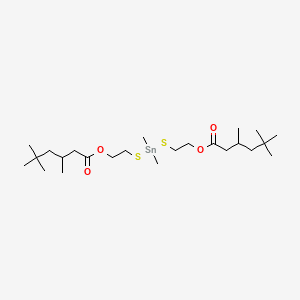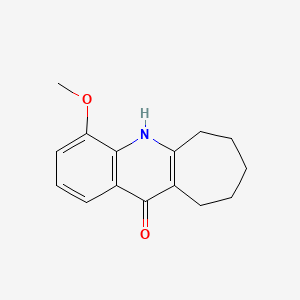
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. This compound is part of the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Métodos De Preparación
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Reaction with Aromatic Aldehydes: This involves the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions.
Industrial Production: Industrial methods may include catalytic redox cycling using Ce(IV)/Ce(III) and H₂O₂, or other oxidative conditions.
Análisis De Reacciones Químicas
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogenated benzimidazoles can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Major Products: These reactions can yield various substituted benzimidazole derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzimidazole derivatives, including 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole, have numerous applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives involves their interaction with biological targets such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways . The specific molecular targets and pathways depend on the particular benzimidazole derivative and its substituents .
Comparación Con Compuestos Similares
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- can be compared with other benzimidazole derivatives:
Similar Compounds: 4,6-dibromo-2-mercaptobenzimidazole, 4,6-dichloro-2-mercaptobenzimidazole.
Propiedades
Número CAS |
89427-18-9 |
|---|---|
Fórmula molecular |
C9H5Cl2F3N2O |
Peso molecular |
285.05 g/mol |
Nombre IUPAC |
4,6-dichloro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5Cl2F3N2O/c1-17-7-3(10)2-4-6(5(7)11)16-8(15-4)9(12,13)14/h2H,1H3,(H,15,16) |
Clave InChI |
YOGWZFUBEGNQLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1Cl)N=C(N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















